2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one
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Overview
Description
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethylphenoxyethyl group, and a sulfanyl linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethylphenoxyethyl Group: The dimethylphenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the dimethylphenoxyethyl moiety.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through the reaction of a thiol with an appropriate electrophile on the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The dimethylphenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Additionally, its potential anticancer activity may be related to its ability to interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOXAZOLE: This compound shares a similar structure but has a benzoxazole core instead of a quinazolinone core.
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-BENZIMIDAZOLE: This compound has a benzimidazole core and an additional phenoxyethyl group.
Uniqueness
2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of a quinazolinone core, a dimethylphenoxyethyl group, and a sulfanyl linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-14(11-13(12)2)22-9-10-23-18-19-16-6-4-3-5-15(16)17(21)20-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |
InChI Key |
ULFHANIAHABPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
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